molecular formula C19H17N5O3S B2718361 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894068-45-2

4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2718361
CAS No.: 894068-45-2
M. Wt: 395.44
InChI Key: CJVUZDWXAVNWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a triazolopyridazine core and an ethoxy-substituted benzene ring. Its structural uniqueness lies in the combination of a sulfonamide group, which facilitates hydrogen bonding and π-stacking interactions, and the triazolopyridazine moiety, which contributes to heterocyclic aromaticity and binding specificity .

Properties

IUPAC Name

4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-27-16-6-8-17(9-7-16)28(25,26)23-15-5-3-4-14(12-15)18-10-11-19-21-20-13-24(19)22-18/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVUZDWXAVNWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . The reaction conditions often include the use of refluxing ethanol and a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has been extensively studied for its anticancer properties. It primarily acts through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action:

  • Inhibition of CDKs: The compound selectively inhibits specific isoforms of CDKs, leading to reduced side effects compared to traditional chemotherapeutic agents.
  • Induction of Apoptosis: This mechanism involves triggering programmed cell death in cancerous cells, making it a promising candidate for cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface evaluated various derivatives of sulfonamides for their antimicrobial activity. The results indicated that compounds similar to 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide exhibited potent activity against strains such as Bacillus subtilis and Aspergillus niger, suggesting the potential for development as oral agents against infections .

Study 2: Anticancer Potential

In another study focusing on triazolo-pyridazine derivatives, the compound was assessed for its ability to inhibit CDKs. Results demonstrated that it effectively induced cell cycle arrest in various cancer cell lines through selective inhibition of CDK isoforms . This selectivity may contribute to minimizing side effects typically associated with conventional chemotherapy.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural analogs, their biological targets, and key functional differences:

Sulfonamide-Based PEF(S) Binders

  • Compound 1 (from ): A 2-chloro-4-cyclopropylsulfonamido phenyl derivative.

    • Key Interactions: π-stacking with His131 and hydrogen bonding via its carbonyl groups to Trp168 in PEF(S) .
    • Activity: Higher calpain-1 inhibition compared to triazolopyridazine analogs due to stronger sulfonamide-protein interactions.
  • Binding Mode: Predicted to engage in similar π-stacking (e.g., with Trp168) but with additional hydrophobic contributions from the ethoxy group .

Triazolopyridazine Derivatives Targeting LIN28

  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6):
    • Target: Blocks LIN28/let-7 interaction, impairing cancer stem cell (CSC) maintenance .
    • Structural Contrast: Replaces sulfonamide with an acetamide group, reducing hydrogen-bonding capacity but increasing selectivity for LIN28 over PEF(S).
    • Activity: Demonstrates antitumor effects in vitro and in vivo by downregulating PD-L1 .

Antimicrobial Triazolopyridazine Sulfonamides

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide/sulfonamide derivatives ():
    • Structural Features: Methyl substitution on triazolopyridazine vs. ethoxy in the target compound.
    • Activity: Moderate antimicrobial activity, suggesting that the ethoxy group in the target compound may enhance bioavailability or target affinity .

Ethoxyphenyl Acetamide Analogs

  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7):
    • Structural Comparison: Shares the ethoxyphenyl group but replaces sulfonamide with acetamide.
    • Implication: Lower polar surface area may reduce solubility but improve blood-brain barrier penetration compared to the sulfonamide-based target compound .

Key Research Findings

  • Sulfonamide vs. Acetamide Moieties: Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity, making them preferable for PEF(S) binding, while acetamide derivatives (e.g., Lin28-1632) are more suited for protein-protein interaction inhibition (e.g., LIN28/let-7) .
  • Chemical Space Analysis: The target compound occupies a novel region in MDS plots, suggesting unique binding properties relative to other triazolopyridazine derivatives .

Biological Activity

The compound 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic molecule that incorporates a sulfonamide group and a triazolo-pyridazine moiety. This structural combination suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.

Structural Overview

The compound features:

  • A benzene sulfonamide backbone, which is known for its diverse pharmacological properties.
  • A triazolo[4,3-b]pyridazine moiety that is implicated in significant biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar triazolo-pyridazine structures exhibit notable anticancer properties. For instance, derivatives of triazolo compounds have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

Cardiovascular Effects

Sulfonamide derivatives have been investigated for their effects on cardiovascular health. A study using an isolated rat heart model demonstrated that certain sulfonamides can influence perfusion pressure and coronary resistance . The experimental design evaluated various compounds including benzenesulfonamide derivatives at a dose of 0.001 nM.

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzene Sulfonamide0.001Increased Pressure
IIICompound 2 (2,5-Dichloro)0.001Decreased Pressure
IVCompound 3 (Hydrazinocarbonyl)0.001Variable Effect

The biological activity of 4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is likely mediated through interactions with various biological targets:

  • Tyrosine Kinase Inhibition : Similar compounds have been noted for their ability to inhibit tyrosine kinases such as c-Met, which is involved in cancer progression .
  • Calcium Channel Interaction : Sulfonamides may also interact with calcium channels, affecting cardiac function and vascular resistance .

Case Studies

In recent studies, the efficacy of triazolo-pyridazine derivatives has been evaluated in terms of their anticancer potential and cardiovascular effects:

  • Antitumor Activity : A study highlighted the effectiveness of specific triazolo derivatives in inhibiting tumor growth in vitro, demonstrating their potential as therapeutic agents against resistant cancer types .
  • Cardiovascular Impact : Research indicated that certain benzene sulfonamides could significantly lower perfusion pressure in isolated heart models, suggesting a possible therapeutic role in managing hypertension or heart failure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.